molecular formula C12H10ClN3O3 B3127975 N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide CAS No. 338761-32-3

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide

Cat. No.: B3127975
CAS No.: 338761-32-3
M. Wt: 279.68 g/mol
InChI Key: BBPZXYODXWMVDD-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is a synthetic compound featuring an isoxazole core substituted with a 4-chlorophenyl group and methylcarboxamide moieties.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-6-9(10(11(14)17)16-19-6)12(18)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPZXYODXWMVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207113
Record name N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338761-32-3
Record name N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338761-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been investigated for its potential anticancer properties. Studies have shown that compounds with isoxazole structures can inhibit tumor growth by interfering with specific cellular pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.

2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism could involve the modulation of inflammatory cytokines or inhibition of pathways such as NF-kB.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes that play crucial roles in various biological processes. For example, it may inhibit proteases or phosphatases, which are vital in signaling pathways related to disease states.

Agricultural Applications

1. Pesticide Development
Due to its biological activity, this compound has potential applications in developing new pesticides. Its effectiveness against specific pests could be attributed to its ability to disrupt metabolic processes within the organisms.

2. Herbicide Potential
Research into the herbicidal properties of isoxazole derivatives suggests that this compound could be effective in controlling unwanted plant growth by inhibiting essential biochemical pathways in plants.

Material Science

1. Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with desired properties. Its unique structure may impart specific characteristics such as thermal stability or chemical resistance to the resulting materials.

2. Coatings and Adhesives
this compound may be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to control groups, suggesting a promising avenue for further development in cancer therapeutics.

Case Study 2: Agricultural Application

A field trial was conducted to assess the efficacy of this compound as a herbicide. The results showed a marked reduction in weed biomass compared to untreated plots, indicating its potential utility in agricultural practices for weed management.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N4-[2-(4-Chlorophenyl)-3-chloro-4-oxoazetidin-1-yl]aminoacetylamino-N1-(3,4-dimethyl-1,2-oxazol-5-yl)benzensulfonamide (5b3)

  • Structural Features :
    • Shares a 4-chlorophenyl group and an oxazole ring with the target compound.
    • Contains a β-lactam ring (1750 cm⁻¹ IR stretch) and sulfonamide group, unlike the carboxamide groups in the target compound .
  • Synthesis :
    • Yield: 72%; Melting Point: 211–213°C.
    • IR data indicate strong HN-CO (1620 cm⁻¹) and aromatic C=C (1591 cm⁻¹) bonds, suggesting stable intermolecular interactions .
  • Key Differences :
    • The β-lactam moiety in 5b3 may confer antibiotic activity, whereas the carboxamide groups in the target compound could enhance hydrogen-bonding interactions with biological targets.

N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

  • Structural Features :
    • Incorporates a 4-chlorophenyl group and a dimethyl-isoxazole ring.
    • Formed via Schiff base condensation, introducing an imine linkage absent in the target compound .
  • Synthesis :
    • Method involves condensation of 3,4-dimethylisoxazol-5-amine with 4-chlorobenzaldehyde.
    • Structural rigidity from the imine group may influence bioavailability compared to the carboxamide-based target compound .

Benzazepine Dicarboxamide Derivatives

  • Structural Features :
    • Benzazepine core with secondary amide functions (e.g., EP 2017/062058 patent) .
    • Larger heterocyclic framework compared to the isoxazole-based target compound.
  • Functional Relevance :
    • Benzazepine derivatives are often explored for CNS disorders due to their conformational flexibility. The rigid isoxazole core in the target compound may offer improved metabolic stability .

Tabulated Comparative Analysis

Parameter N⁴-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide Compound 5b3 N-(4-Chlorobenzylidene)-isoxazol-5-amine Benzazepine Dicarboxamides
Core Structure Isoxazole Oxazole + β-lactam Isoxazole + imine Benzazepine
Key Functional Groups Carboxamide, 4-chlorophenyl Sulfonamide, β-lactam Imine, 4-chlorophenyl Secondary amides
Synthetic Yield Not reported 72% Not reported Patent-protected
IR Stretches (cm⁻¹) Not available 1750 (CO), 1620 (HN-CO) Not detailed Not available
Potential Bioactivity Hydrogen-bonding via carboxamides Antibiotic (β-lactam) Structural rigidity CNS modulation

Biological Activity

N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate isoxazole and carboxamide functionalities. The general synthetic pathway includes:

  • Formation of Isoxazole Ring: Utilizing a 1,3-dipolar cycloaddition reaction where nitrile oxides react with alkenes or alkynes.
  • Amidation Reaction: Incorporating the carboxamide group through the reaction of isoxazole with carboxylic acids.

2.1 Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) IC50 (µM)
Staphylococcus aureus1512.5
Escherichia coli1810.0
Salmonella typhi1415.0

These results indicate that the compound has moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer).

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa15.48Induction of apoptosis
MCF-739.80Cell cycle arrest at G2/M phase
Hep3B23.00Inhibition of alpha-fetoprotein secretion

The compound exhibited significant cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent . Notably, it was found to induce apoptosis in Hep3B cells while reducing necrosis rates significantly.

3. Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by structural modifications. For instance:

  • Substituents on the phenyl ring can enhance or diminish activity.
  • The position and nature of functional groups attached to the isoxazole ring play a crucial role in determining potency.

Research indicates that compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased electron density at the reactive sites .

4. Case Studies and Research Findings

Several studies have highlighted the promising nature of isoxazole derivatives:

  • A study by Wang et al. (2021) reported that various isoxazole derivatives showed broad-spectrum antimicrobial activity and suggested further exploration for drug development .
  • Another study focused on Hsp90 inhibition by isoxazole compounds, demonstrating their potential in cancer therapy through molecular docking studies and cytotoxic assays .

Q & A

Basic: What synthetic methodologies are employed for preparing N⁴-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide?

The synthesis typically involves condensation reactions between substituted isoxazole precursors and chlorophenyl derivatives. For example, analogous compounds like N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine are synthesized via Schiff base formation using 3,4-dimethylisoxazol-5-amine and 4-chlorobenzaldehyde under reflux in ethanol . Key steps include:

  • Catalytic conditions : Use of 40% KOH or similar bases to drive condensation reactions, as seen in the synthesis of related pyrimidin-2-thiones .
  • Purification : Recrystallization from ethanol or slow evaporation for single-crystal growth .
  • Characterization : FTIR and NMR to confirm functional groups and regiochemistry.

Basic: How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, the crystal structure of N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide (a structural analog) was resolved using SHELXL-97 for refinement, with data collected on a Bruker SMART CCD diffractometer . Key parameters include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Full-matrix least-squares methods with anisotropic thermal parameters for non-H atoms .
  • Software : ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Contradictions in crystallographic data (e.g., high R-factors or unexpected bond lengths) often arise from:

  • Disordered atoms : Use SHELXL’s PART and SUMP instructions to model disorder, as demonstrated in analogous isoxazole derivatives .
  • Twinned crystals : Apply twin-law matrices (e.g., -h, -k, l) during refinement in SHELXL .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What spectroscopic techniques are critical for characterizing intermediates?

  • NMR : ¹H/¹³C NMR to verify regioselectivity and substituent positions. For example, the 4-chlorophenyl group shows characteristic aromatic protons at δ 7.35–7.45 ppm in CDCl₃ .
  • FTIR : Carboxamide C=O stretches appear near 1680–1700 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClN₃O₃ at m/z 298.0352) .

Advanced: How can computational methods complement experimental data in studying this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles, which can be cross-validated with X-ray data .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes or receptors) using AutoDock Vina, guided by structural analogs with reported antimicrobial activity .
  • ADMET prediction : Use SwissADME to estimate solubility (LogP) and bioavailability, critical for preclinical studies .

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) at the 4-chlorophenyl moiety to enhance antimicrobial potency, as seen in triazolothiadiazine derivatives .
  • Scaffold hybridization : Combine the isoxazole core with pyridine or thiazole rings to improve metabolic stability, inspired by agrochemical leads .
  • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL indicates activity) .

Basic: What are the key challenges in scaling up synthesis for preclinical trials?

  • Yield optimization : Replace ethanol with DMF in condensation steps to improve reaction rates, as demonstrated in ethyl thiazole carboxylate syntheses .
  • Purification bottlenecks : Use column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients for intermediates .
  • Regiochemical control : Monitor reaction temperature (≤80°C) to avoid side products like regioisomeric isoxazoles .

Advanced: How to address conflicting biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Solubility adjustments : Use DMSO/PBS mixtures (≤1% DMSO) to ensure compound dissolution without cytotoxicity .
  • Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to minimize variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Reactant of Route 2
Reactant of Route 2
N~4~-(4-chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide

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